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Pharmacokinetics and Bioavailability of
Strontium Ranelate
Introduction

Strontium ranelate is a medication used to treat severe osteoporosis. It is composed of two

atoms of stable strontium and one molecule of ranelic acid. The pharmacokinetic profile of

strontium ranelate is complex, as the two moieties (strontium and ranelic acid) are handled

differently by the body after the dissociation of the parent compound in the gastrointestinal

tract. This guide will detail the absorption, distribution, metabolism, and excretion of both

components.

Data on Pharmacokinetics of Strontium Ranelate
The pharmacokinetic parameters for both strontium and ranelic acid are summarized below.

These data are typically derived from studies involving healthy volunteers and postmenopausal

women.

Table 1: Pharmacokinetic Parameters of Strontium after Oral Administration of Strontium

Ranelate
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Parameter Value Description

Bioavailability (Absolute) ~25% (range 19-27%)

The fraction of the

administered strontium dose

that reaches systemic

circulation.

Time to Peak Plasma

Concentration (Tmax)
3-5 hours

Time taken to reach the

maximum concentration of

strontium in the plasma.

Plasma Protein Binding ~25%

Percentage of strontium bound

to plasma proteins, primarily

albumin.

Volume of Distribution (Vd) ~1 L/kg
Apparent volume into which

the drug is distributed.

Elimination Half-life (t½) ~60 hours

The time required for the

strontium concentration in the

plasma to decrease by half.

Renal Clearance ~12 mL/min

The rate at which strontium is

cleared from the body by the

kidneys.

Primary Route of Elimination Renal

Strontium is not metabolized

and is eliminated primarily

through the kidneys.

Table 2: Pharmacokinetic Parameters of Ranelic Acid after Oral Administration of Strontium

Ranelate
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Parameter Value Description

Absorption Rapid

Ranelic acid is quickly

absorbed from the

gastrointestinal tract.

Time to Peak Plasma

Concentration (Tmax)
~1 hour

Time taken to reach the

maximum concentration of

ranelic acid in the plasma.

Plasma Protein Binding >99%
Ranelic acid is highly bound to

plasma proteins.

Metabolism Extensively metabolized

Undergoes significant

metabolism, primarily through

oxidation and glucuronidation.

Elimination Half-life (t½) ~2.5 hours

The time required for the

ranelic acid concentration in

the plasma to decrease by

half.

Primary Route of Elimination Renal (as metabolites)

Metabolites of ranelic acid are

primarily excreted via the

kidneys.

Experimental Protocols
The determination of pharmacokinetic parameters for compounds like strontium ranelate

involves standardized clinical and analytical methodologies.

1. Bioavailability Study Protocol

Study Design: A single-dose, open-label, two-period crossover study is often employed. A

cohort of healthy volunteers receives a single oral dose of strontium ranelate and, after a

washout period, a single intravenous (IV) dose of a strontium salt (e.g., strontium chloride)

for absolute bioavailability determination.
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Sample Collection: Blood samples are collected at pre-defined time points (e.g., pre-dose,

0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours post-dose). Urine is also collected over specified

intervals.

Analytical Method: Plasma and urine concentrations of strontium are quantified using

Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive method for

elemental analysis. Ranelic acid and its metabolites are quantified using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t½) are calculated using

non-compartmental analysis from the concentration-time data. Absolute bioavailability (F) is

calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

2. Plasma Protein Binding Assay Protocol

Method: Equilibrium dialysis is the gold standard.

Procedure:

A semi-permeable membrane separates a chamber containing plasma (from the study

subjects) from a chamber containing a protein-free buffer.

Strontium ranelate (or strontium and ranelic acid separately) is added to the plasma side.

The system is incubated at 37°C until equilibrium is reached.

The concentration of the drug is measured in both chambers using ICP-MS or LC-MS/MS.

The percentage bound is calculated from the difference in concentrations between the

plasma and buffer chambers.

Visualizations
Diagram 1: General Pharmacokinetic Workflow

This diagram illustrates the typical workflow for a clinical pharmacokinetic study, from drug

administration to data analysis.
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Caption: Workflow for a typical clinical pharmacokinetic study.
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Diagram 2: Absorption and Dissociation of Strontium Ranelate

This diagram shows the initial steps of absorption for strontium ranelate in the gastrointestinal

tract.
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Caption: Dissociation and absorption of Strontium Ranelate in the GI tract.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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